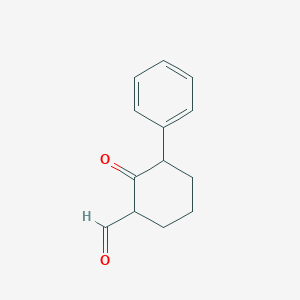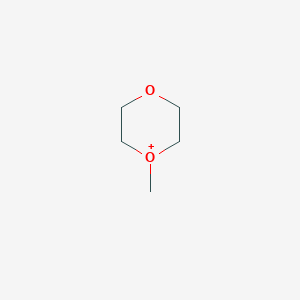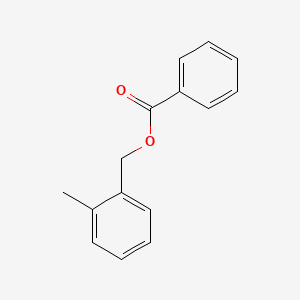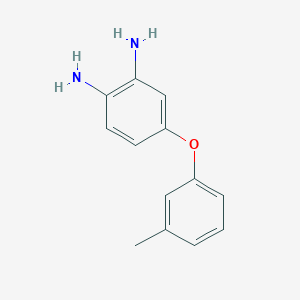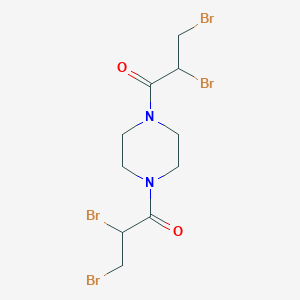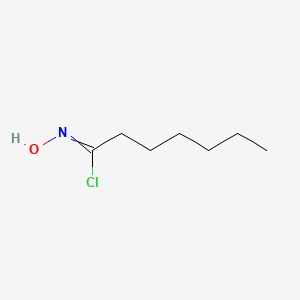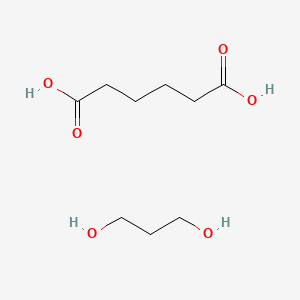
Hexanedioic acid;propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid;propane-1,3-diol is a compound formed by the reaction between hexanedioic acid and propane-1,3-diol. Hexanedioic acid, also known as adipic acid, is a dicarboxylic acid with the formula (CH₂)₄(COOH)₂. Propane-1,3-diol, also known as trimethylene glycol, is a diol with the formula HOCH₂CH₂CH₂OH. The combination of these two compounds results in the formation of a polyester through a condensation polymerization reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid;propane-1,3-diol involves a condensation polymerization reaction between hexanedioic acid and propane-1,3-diol. This reaction typically occurs under heat, where the carboxyl groups of hexanedioic acid react with the hydroxyl groups of propane-1,3-diol, releasing water molecules and forming ester bonds .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are heated to facilitate the condensation reaction. The process may involve catalysts to increase the reaction rate and improve yield. The resulting polyester is then purified and processed into various forms for different applications .
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid;propane-1,3-diol primarily undergoes condensation polymerization reactions. It can also participate in hydrolysis reactions, where the ester bonds are broken down by water, reverting the compound back to its monomeric forms .
Common Reagents and Conditions
Condensation Polymerization: Requires heat and may involve catalysts.
Hydrolysis: Requires water and may involve acidic or basic conditions to facilitate the reaction
Major Products Formed
Condensation Polymerization: Polyester and water.
Hydrolysis: Hexanedioic acid and propane-1,3-diol
Scientific Research Applications
Hexanedioic acid;propane-1,3-diol has a wide range of applications in scientific research and industry:
Chemistry: Used in the synthesis of polyesters and other polymers.
Biology: Studied for its biocompatibility and potential use in biomedical applications.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Used in the production of resins, coatings, and adhesives .
Mechanism of Action
The mechanism of action of hexanedioic acid;propane-1,3-diol involves the formation of ester bonds through condensation polymerization. The carboxyl groups of hexanedioic acid react with the hydroxyl groups of propane-1,3-diol, releasing water molecules and forming ester bonds. This process results in the formation of long polymer chains with repeating ester units .
Comparison with Similar Compounds
Hexanedioic acid;propane-1,3-diol can be compared with other similar compounds such as:
Terephthalic acid and ethane-1,2-diol: Forms polyethylene terephthalate (PET), a widely used polyester.
Ethanedioic acid and ethanediol: Forms poly(ethylene oxalate), another type of polyester
This compound is unique due to its specific combination of hexanedioic acid and propane-1,3-diol, resulting in distinct properties and applications compared to other polyesters .
Properties
CAS No. |
39281-13-5 |
|---|---|
Molecular Formula |
C9H18O6 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
hexanedioic acid;propane-1,3-diol |
InChI |
InChI=1S/C6H10O4.C3H8O2/c7-5(8)3-1-2-4-6(9)10;4-2-1-3-5/h1-4H2,(H,7,8)(H,9,10);4-5H,1-3H2 |
InChI Key |
FYSJYVHOKOFOAP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O.C(CO)CO |
Related CAS |
36568-42-0 39281-13-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


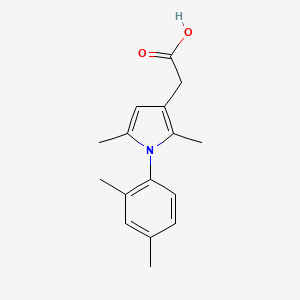
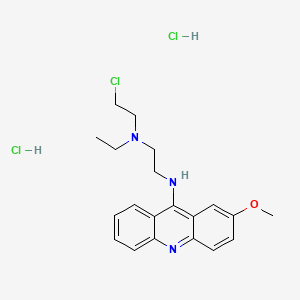
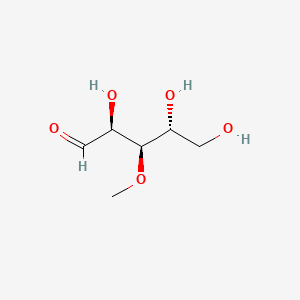

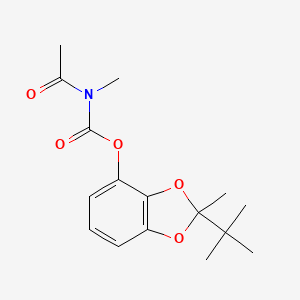
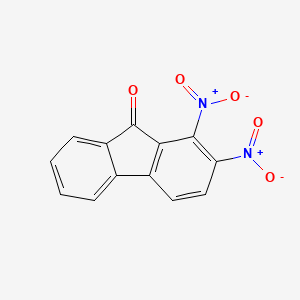
![Ethanol, 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]-](/img/structure/B14658761.png)

